4-Chlorobutyraldehyde diethyl acetal

Overview

Description

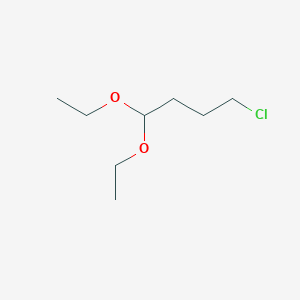

4-Chlorobutyraldehyde diethyl acetal: is an organic compound with the molecular formula C8H17ClO2. It is a colorless to orange or green clear liquid at room temperature and is known for its use in organic synthesis. The compound is also referred to as 4-Chloro-1,1-diethoxybutane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutyraldehyde diethyl acetal can be synthesized through the acetalization of 4-chlorobutyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and an acid such as sulfuric acid or p-toluenesulfonic acid to form the acetal .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the acetal. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutyraldehyde diethyl acetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the acetal can be hydrolyzed back to 4-chlorobutyraldehyde and ethanol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 4-Chlorobutyraldehyde and ethanol.

Substitution: Various substituted products depending on the nucleophile used.

Oxidation: 4-Chlorobutyric acid.

Scientific Research Applications

Synthesis and Derivative Preparation

One of the primary applications of 4-chlorobutyraldehyde diethyl acetal is its use as an intermediate in the synthesis of various chemical compounds. Notably, it has been utilized in the preparation of Fendiline derivatives, which act as KRAS modulators—a target for cancer therapy. The synthesis process often involves reactions with other aldehydes or alcohols under controlled conditions to yield desired products.

Example Synthesis Reaction

A common method for synthesizing this compound involves the reaction of 4-chloro-1-acetoxy-1-butene with ethanol in the presence of an acidic catalyst like Amberlyst 15. The reaction is typically conducted under reflux conditions, leading to a high yield of the acetal product.

Table: Comparison of Synthesis Methods

| Method Description | Yield (%) | Conditions |

|---|---|---|

| Reaction with ethanol and Amberlyst 15 | ~65% | Reflux for 5 hours |

| Reaction with methanol for dimethyl acetal | ~71% | Reflux with methanol |

| Direct chlorination of butyraldehyde | ~75% | Distillation under reduced pressure |

Medicinal Chemistry Applications

Research indicates that compounds derived from this compound have potential therapeutic applications. For instance, derivatives have been investigated for their activity against specific cancer types due to their ability to modulate KRAS signaling pathways. This modulation can potentially inhibit tumor growth and proliferation.

Case Studies

-

Fendiline Derivatives :

- Objective : To explore the efficacy of Fendiline derivatives as KRAS modulators.

- Methodology : Synthesis of derivatives using this compound as a starting material.

- Findings : Certain derivatives showed promising activity in inhibiting KRAS-driven tumors, suggesting a viable path for further drug development.

-

Synthesis of Acetals :

- Objective : To evaluate the efficiency of various synthesis methods for producing acetals.

- Methodology : Comparison of yields from different alcohols (ethanol vs. methanol).

- Findings : Ethanol provided a higher yield for diethyl acetal compared to methanol, indicating that solvent choice is critical in optimizing synthesis routes.

Mechanism of Action

The mechanism of action of 4-Chlorobutyraldehyde diethyl acetal primarily involves its reactivity as an acetal and the presence of the chlorine atom. The acetal group can be hydrolyzed under acidic or basic conditions to release the aldehyde, which can then participate in further chemical reactions.

Comparison with Similar Compounds

4-Chlorobutyraldehyde dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.

4-Bromobutyraldehyde diethyl acetal: Similar structure but with a bromine atom instead of chlorine.

4-Aminobutyraldehyde diethyl acetal: Similar structure but with an amino group instead of chlorine.

Uniqueness: 4-Chlorobutyraldehyde diethyl acetal is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis .

Biological Activity

4-Chlorobutyraldehyde diethyl acetal (CAS: 6139-83-9) is a chemical compound that has garnered attention in various fields, particularly in pharmaceuticals and synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H17ClO2

- Molecular Weight : 180.67 g/mol

- CAS Number : 6139-83-9

- Synonyms : 4-Chloro-1,1-diethoxybutane

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its application in the production of Sumatriptan, a medication used to treat migraines. The compound functions as a working standard in quality control processes, ensuring the purity and efficacy of drug formulations .

Pharmacological Studies

Research indicates that this compound may exhibit various biological activities due to its structural properties:

- Antimigraine Activity : As a precursor in the synthesis of Sumatriptan, it plays a crucial role in developing drugs that target serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes .

- Neuropharmacological Effects : The compound's derivatives have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Toxicity and Safety

While specific toxicity data on this compound is limited, it is classified as a chemical that can cause skin and eye irritation. Proper handling procedures are recommended to mitigate exposure risks .

Case Studies

-

Synthesis and Characterization :

A study explored the synthesis of this compound through various chemical reactions involving cyclopropane carboxaldehyde and carboxylic acid halides. The resulting acetals demonstrated high yields and purity, making them suitable for pharmaceutical applications . -

Role in Drug Formulation :

In the context of Sumatriptan production, the compound was utilized to monitor impurity levels during formulation processes. This ensures compliance with regulatory standards set by the FDA and ICH guidelines .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to its related compounds:

| Compound Name | Molecular Formula | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | C8H17ClO2 | Intermediate for Sumatriptan | Antimigraine activity |

| Sumatriptan | C14H21N3O5S | Migraine treatment | Serotonin receptor agonist |

| N-(4,4-Diethoxybutyl)acetamide | C10H21NO3 | Organic synthesis | Enzyme interaction studies |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chlorobutyraldehyde diethyl acetal?

The compound can be synthesized via ethynylation followed by alcohol chlorination. A documented method involves reacting methylacetylene with formaldehyde under controlled conditions to form intermediates, which undergo chlorination to introduce the chlorine substituent . Alternative pathways may use precursors like 4-chlorobutyryl chloride, a reactive intermediate in β-lactam synthesis, to form acetal derivatives through nucleophilic substitution or acetalization reactions .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

- Ventilation : Ensure adequate airflow to avoid vapor accumulation, which can form explosive mixtures .

- Ignition Control : Eliminate sparks, open flames, and static electricity (e.g., use grounded equipment) .

- PPE : Wear nitrile gloves, protective goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if vapor concentrations exceed safe limits .

- Waste Management : Collect waste in sealed containers and dispose via certified hazardous waste handlers to prevent environmental release .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) to minimize oxidation. Keep in a cool (<25°C), dry, well-ventilated area away from heat sources. Note that dried residues may become explosive, requiring careful handling of contaminated materials .

Q. What is the biodegradability profile of this compound under aerobic conditions?

According to OECD Test Guideline 310, the compound shows 44–50% biodegradation over 28 days in aerobic aqueous environments, suggesting moderate biodegradability. However, prolonged persistence in anaerobic or low-oxygen systems is possible, necessitating further site-specific studies .

Q. What personal protective equipment (PPE) is recommended during experimental use?

Mandatory PPE includes chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats. For large-scale handling, use a full-face respirator with organic vapor cartridges and anti-static clothing to mitigate fire risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound via ethynylation and chlorination?

- Temperature Control : Maintain sub-ambient temperatures during chlorination to suppress side reactions (e.g., polymer formation).

- Catalyst Selection : Use Lewis acids like ZnCl₂ to enhance acetalization efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve intermediate stability. Monitor reaction progress via GC-MS to identify byproducts and adjust stoichiometry .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR can confirm acetal formation (e.g., characteristic etheric proton signals at δ 3.5–4.5 ppm) and chlorine positioning.

- GC-MS : Quantify purity and detect volatile impurities using non-polar capillary columns (e.g., DB-5).

- FT-IR : Identify functional groups (C-Cl stretch ~550–650 cm⁻¹; acetal C-O-C ~1100 cm⁻¹) .

Q. How should researchers address discrepancies in degradation data across environmental conditions?

Variability in biodegradation rates (e.g., aerobic vs. anaerobic systems) requires:

- Condition Replication : Simulate site-specific parameters (pH, microbial activity, temperature) in lab tests.

- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict environmental fate under untested scenarios .

Q. What are the implications of the compound’s aquatic toxicity on laboratory waste disposal protocols?

The compound is classified as harmful to aquatic life (EC₅₀ < 10 mg/L). Neutralize waste with activated carbon or oxidative agents (e.g., Fenton’s reagent) before disposal. Avoid drain disposal; instead, use closed-loop systems to capture and treat effluents .

Q. What strategies mitigate risks of electrostatic discharge during handling?

Properties

IUPAC Name |

4-chloro-1,1-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGRHRMHOUWCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294410 | |

| Record name | 4-Chlorobutanal diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-83-9 | |

| Record name | 4-Chlorobutyraldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6139-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 96467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6139-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobutyraldehyde diethyl acetal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AV7T3NYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.